molecular formula C13H18O4 B3343850 2-Butoxyethyl 2-hydroxybenzoate CAS No. 575-83-7

2-Butoxyethyl 2-hydroxybenzoate

Cat. No.: B3343850
CAS No.: 575-83-7
M. Wt: 238.28 g/mol
InChI Key: VFZSCCHTFKBBRO-UHFFFAOYSA-N
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Description

2-Butoxyethyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid), featuring a butoxyethyl group as the esterifying alcohol. This compound combines the aromatic hydroxybenzoate moiety with a branched alkyl chain, conferring unique physicochemical properties. Such esters are commonly utilized in pharmaceuticals, cosmetics, and polymer industries due to their solubility profiles and bioactivity .

The ortho-positioned hydroxyl group in 2-hydroxybenzoate derivatives enables hydrogen bonding, influencing reactivity and interactions with biological targets. The butoxyethyl chain likely enhances membrane permeability and prolongs release in formulations, though it may reduce water solubility compared to methyl or ethyl esters .

Properties

IUPAC Name

2-butoxyethyl 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-13(15)11-6-4-5-7-12(11)14/h4-7,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZSCCHTFKBBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281927
Record name 2-butoxyethyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-83-7
Record name .beta.-Butoxyethyl salicylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23518
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butoxyethyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Butoxyethyl 2-hydroxybenzoate involves the hydrolysis of oil of wintergreen (methyl 2-hydroxybenzoate) by boiling with aqueous sodium hydroxide for about 30 minutes. This reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve esterification reactions where 2-hydroxybenzoic acid reacts with 2-butoxyethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

2-Butoxyethyl 2-hydroxybenzoate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-butoxyethyl 2-hydroxybenzoate with analogous esters:

Compound Molecular Formula Molecular Weight Key Substituents Water Solubility Lipophilicity
This compound C₁₃H₁₈O₄ 250.28 g/mol Butoxyethyl, ortho-OH Low (inferred) High
Methyl 2-hydroxybenzoate C₈H₈O₃ 152.15 g/mol Methyl, ortho-OH Slightly soluble Moderate
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 g/mol Ethyl, ortho-OCH₃ Soluble in ethanol Moderate
2-Phenoxyethyl 4-hydroxybenzoate C₁₅H₁₄O₄ 258.27 g/mol Phenoxyethyl, para-OH Low High

Notes:

  • Substituent Effects: The para-hydroxy group in 2-phenoxyethyl 4-hydroxybenzoate facilitates inter-molecular hydrogen bonding with DNA, enhancing cytotoxicity compared to ortho-substituted analogs .
  • Solubility : Longer alkyl chains (e.g., butoxyethyl) reduce water solubility but improve compatibility with hydrophobic matrices in drug delivery systems .
  • Functional Groups : Methoxy groups (as in ethyl 2-methoxybenzoate) increase electron density on the aromatic ring, altering stability and reactivity compared to hydroxylated derivatives .
Anticancer Activity
  • 2-Phenoxyethyl 4-hydroxybenzoate: Exhibits potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL), attributed to DNA intercalation via H-bonding. In contrast, its ortho-hydroxy counterpart (2-phenoxyethyl 2-hydroxybenzoate) shows reduced activity (52% viability at 500 µg/mL), highlighting the critical role of substituent positioning .
  • Methyl 2-hydroxybenzoate : Primarily used for keratolytic and anti-inflammatory effects in dermatology (e.g., treating warts and psoriasis). Its smaller size enables faster epidermal penetration but shorter duration of action .
Industrial and Pharmaceutical Uses
  • Ethyl 2-methoxybenzoate : Utilized in flavoring agents and fragrances due to its stability and solubility in organic solvents .
  • This compound : Likely employed as a plasticizer or in topical formulations requiring sustained release, leveraging its balance between hydrophobicity and molecular bulk .

Spectroscopic and Analytical Profiles

  • Methyl 2-hydroxybenzoate: Infrared (IR) spectra show prominent peaks for carbonyl (C=O, ~1680 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) groups. NMR data confirm ester linkage and ortho-substitution .
  • Ethyl 2-methoxybenzoate : Characterized by distinct IR absorptions for methoxy (~2850 cm⁻¹) and ester carbonyl groups. Mass spectrometry (MS) fragments align with its molecular weight (180.20 g/mol) .

Biological Activity

2-Butoxyethyl 2-hydroxybenzoate, with the CAS number 575-83-7, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-butoxyethanol, utilizing an acid catalyst under controlled conditions. Its molecular weight is approximately 238.28 g/mol, and it exhibits surfactant properties that make it useful in various industrial applications.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various products such as carboxylic acids and substituted benzoates. The mechanism of action primarily involves the formation of intra- and inter-molecular hydrogen bonds, which influence its interactions with biological molecules. The specific molecular targets and pathways remain under investigation, but its surfactant characteristics are believed to play a crucial role in its biological effects.

PropertyValue
Molecular Weight238.28 g/mol
CAS Number575-83-7
Chemical StructureC12H16O3
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial property suggests potential applications in pharmaceuticals and personal care products as a preservative or active ingredient.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that it may inhibit the activity of cyclooxygenase enzymes (COX), similar to other salicylate derivatives. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins, which are involved in pain and inflammation pathways.

Endocrine Disruption Potential

Concerns have been raised regarding the potential endocrine-disrupting effects of this compound. Studies suggest that certain concentrations may mimic estrogenic activity, impacting reproductive health in aquatic organisms such as fish. The multigenerational effects observed in studies involving Japanese medaka highlight the need for further research into its long-term ecological impacts .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various salicylate esters found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%.
  • Reproductive Toxicity : In a multigenerational study using Japanese medaka, exposure to varying concentrations of this compound resulted in decreased fecundity and altered growth patterns across generations, indicating potential reproductive toxicity .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; fungi
Anti-inflammatoryInhibits COX enzymes; reduces prostaglandin production
Endocrine disruptionMimics estrogen; affects reproductive health in aquatic species

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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